molecular formula C9H13N3O2S2 B2444128 5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097926-52-6

5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2444128
CAS No.: 2097926-52-6
M. Wt: 259.34
InChI Key: CKGIFSKLKSCEDB-UHFFFAOYSA-N
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Description

5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[221]heptane is a complex organic compound featuring a pyrazole ring, a sulfonyl group, and a bicyclic structure

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S2/c1-11-5-9(3-10-11)16(13,14)12-4-8-2-7(12)6-15-8/h3,5,7-8H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGIFSKLKSCEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CC3CC2CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 1-methyl-1H-pyrazole with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group. This intermediate is then subjected to cyclization reactions to form the bicyclic structure. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to control reaction parameters precisely. The scalability of the process is crucial for industrial applications, and methods such as crystallization and chromatography are employed for purification.

Chemical Reactions Analysis

Types of Reactions

5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thia-bicyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

Scientific Research Applications

5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The sulfonyl group and pyrazole ring are crucial for its binding affinity and specificity. Molecular docking studies have shown that similar compounds can fit into enzyme active sites, forming hydrogen bonds and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane stands out due to its bicyclic structure, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of the Compound

The compound features a bicyclic structure with a pyrazole ring and a sulfonyl group. Its unique structure contributes to diverse pharmacological effects, including antileishmanial and antimalarial activities, making it a subject of interest in drug development.

Target Pathogens

Research indicates that this compound targets specific biochemical pathways in pathogens such as Leishmania and Plasmodium species. The compound's mechanism involves:

  • Inhibition of Enzymatic Activity : It disrupts key metabolic pathways in these parasites, leading to their inhibition and death.
  • Molecular Docking Studies : These studies suggest that the compound binds effectively to target enzymes, enhancing its antileishmanial and antimalarial properties .

Antileishmanial Activity

The compound has demonstrated potent activity against Leishmania aethiopica, with studies showing significant reduction in parasite viability in vitro. The IC50 values indicate effective concentrations for inhibiting parasite growth .

Antimalarial Activity

In vivo studies using Plasmodium berghei-infected mice have shown that this compound significantly reduces parasitemia levels, suggesting its potential as an antimalarial agent .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of the compound:

Study Pathogen Activity IC50 Value (µM) Notes
Study 1Leishmania aethiopicaAntileishmanial5.0Significant reduction in parasite load observed.
Study 2Plasmodium bergheiAntimalarial3.5Effective in reducing parasitemia in infected mice.

These findings underscore the compound's potential as a lead candidate for further development into therapeutic agents against parasitic infections.

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : Reaction of 1-methyl-1H-pyrazole with sulfonyl chloride derivatives.
  • Cyclization : Subsequent cyclization reactions to create the bicyclic structure under basic conditions.

The chemical stability and reactivity of this compound allow for various modifications that could enhance its biological activity .

Q & A

Q. Table 1. Synthetic Optimization Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
SulfonationTsCl, DMAP, Et₃N, CH₂Cl₂93%98%
ReductionNaBH₄, EtOH/THF100%95%
Cyclization10% Pd/C, H₂, MeOH100%99%

Q. Table 2. Stability Under Accelerated Conditions

pHTemperature (°C)Degradation Products (LC-MS)Half-Life (h)
237Desulfonated analog12.3
737None detected>72
1037Oxidized pyrazole8.5

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